1-Methylpiperidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

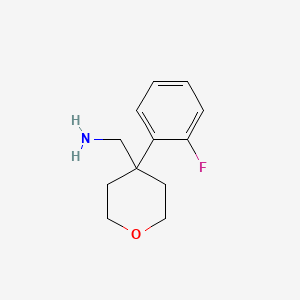

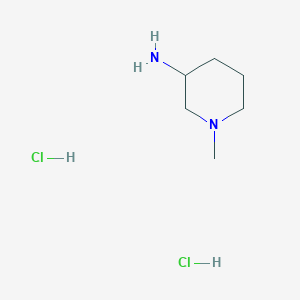

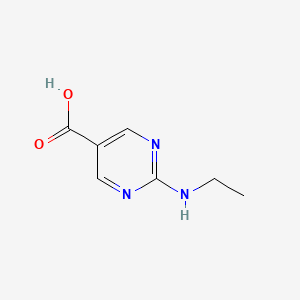

1-Methylpiperidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 894808-73-2 . It has a molecular weight of 187.11 . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-3-piperidinamine dihydrochloride . The InChI code is 1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H . This indicates that the compound consists of a piperidine ring with a methyl group and an amine group attached.Physical And Chemical Properties Analysis

1-Methylpiperidin-3-amine dihydrochloride is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP3A4 inhibitor . The compound is very soluble, with a solubility of 2.19 mg/ml or 0.0117 mol/l according to ESOL, and 3.72 mg/ml or 0.0199 mol/l according to Ali .Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

1-Methylpiperidin-3-amine dihydrochloride is utilized in the synthesis of various therapeutic agents. Its piperidine core is a common motif in pharmaceuticals, contributing to the compound’s bioactivity. It’s particularly valuable in creating drugs for neurological disorders due to its ability to cross the blood-brain barrier .

Agriculture: Pesticide Development

In agriculture, this compound serves as an intermediate in the development of pesticides. Its structural versatility allows for the creation of compounds that can target specific pests without harming crops or the environment .

Material Science: Polymer Production

The compound’s reactivity with various functional groups makes it a candidate for polymer production. It can be used to introduce nitrogen-containing segments into polymers, which can enhance material properties such as resilience and thermal stability .

Environmental Science: Pollutant Degradation

Researchers are exploring the use of 1-Methylpiperidin-3-amine dihydrochloride in environmental applications, such as the degradation of pollutants. Its amine group can potentially react with contaminants, aiding in their breakdown .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used in enzyme inhibition studies to understand metabolic pathways. It can act as an inhibitor or a substrate analogue, providing insights into enzyme mechanisms .

Pharmacology: Drug Discovery

Pharmacologically, it’s a valuable scaffold in drug discovery, especially in the search for new central nervous system (CNS) drugs. Its structural features are conducive to binding with various CNS receptors .

Analytical Chemistry: Chromatography

1-Methylpiperidin-3-amine dihydrochloride can be used as a standard or a derivatization agent in chromatography to analyze or improve the detection of analytes with poor visibility .

Organic Synthesis: Building Block

Lastly, in organic synthesis, it’s a building block for constructing complex molecules. Its reactivity allows for selective transformations, making it a versatile reagent for synthesizing a wide range of organic compounds .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water in case of contact with eyes .

Mechanism of Action

Action Environment

The action of 1-Methylpiperidin-3-amine dihydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body. These factors can influence the compound’s stability, efficacy, and overall action.

properties

IUPAC Name |

1-methylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOGVMPUQUBQTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590444 |

Source

|

| Record name | 1-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894808-73-2 |

Source

|

| Record name | 1-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)